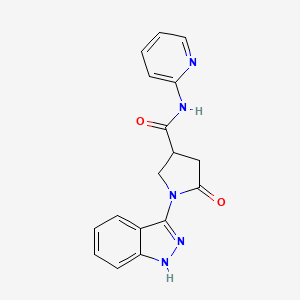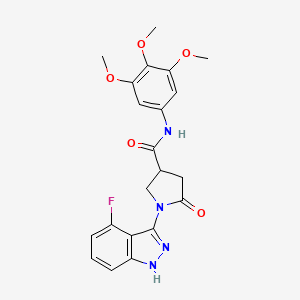![molecular formula C19H19ClN4O B11234855 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11234855.png)
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a carbazole and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the carbazole derivative, followed by the formation of the pyrazole ring.
Preparation of Carbazole Derivative: The starting material, 8-chloro-2,3,4,9-tetrahydro-1H-carbazole, can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions.
Formation of Pyrazole Ring: The cyclopenta[c]pyrazole ring is formed through a cyclization reaction involving hydrazine derivatives and diketones under reflux conditions.
Coupling Reaction: The final step involves coupling the carbazole derivative with the pyrazole ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the carbazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The carbazole moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, inhibiting DNA replication and transcription. The pyrazole ring can interact with enzymes, inhibiting their activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide: Similar structure but with an indole moiety instead of a pyrazole ring.
8-chloro-2,3,4,9-tetrahydro-1H-carbazole: The base structure without the pyrazole ring and carboxamide group.
Uniqueness
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the combination of the carbazole and pyrazole moieties, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C19H19ClN4O |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O/c20-13-7-1-4-10-11-5-2-9-15(17(11)22-16(10)13)21-19(25)18-12-6-3-8-14(12)23-24-18/h1,4,7,15,22H,2-3,5-6,8-9H2,(H,21,25)(H,23,24) |
InChI Key |
OSMQHNGNAJLTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=NNC5=C4CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11234783.png)
![N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11234785.png)


![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234797.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B11234801.png)
![6-(4-methoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234807.png)
![benzyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11234812.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234823.png)
![N-cyclopentyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234824.png)

![7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234841.png)
![6-chloro-N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234848.png)
![N-(3,4-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11234862.png)
